molecular formula C10H7ClIN B2743667 4-Chloro-3-iodo-2-methylquinoline CAS No. 1033931-93-9

4-Chloro-3-iodo-2-methylquinoline

Cat. No.: B2743667
CAS No.: 1033931-93-9
M. Wt: 303.53
InChI Key: RAXQMBUWHAGUBH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the sequential halogenation process, where 2-methylquinoline is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 4-chloro-2-methylquinoline. This intermediate is then subjected to iodination using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodo-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or amines can be used as nucleophiles.

    Electrophilic Substitution: Halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

  • Substituted quinoline derivatives with various functional groups.
  • Coupled products with aryl or alkyl groups attached to the quinoline ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Chloro-3-iodo-2-methylquinoline serves as a crucial building block for synthesizing pharmaceutical compounds with potential anticancer properties. Research indicates that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells .

Antimicrobial and Antiviral Properties
This compound has shown promise in developing antimicrobial and antiviral agents. For instance, studies have highlighted its effectiveness against various pathogens, including those responsible for malaria and dengue fever. The compound's structural modifications enhance its interaction with bacterial enzymes, leading to significant antimicrobial efficacy .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. Its unique halogen substituents allow it to participate in various reactions, including cross-coupling reactions that are vital for synthesizing more complex heterocyclic compounds .

Synthesis Overview

Reaction TypeExample ProductsYield (%)
Suzuki CouplingVarious substituted quinolinesHigh
BorylationQuinoline boronic esters68-82

Material Science

The compound is also explored in material science for developing advanced materials like organic semiconductors and liquid crystals. Its unique physical properties make it suitable for applications in electronics and photonics .

Case Studies

  • Antimalarial Research
    A study demonstrated the synthesis of quinoline derivatives that exhibited significant larvicidal effects against malaria vectors. The synthesized compounds showed lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of mosquito larvae, indicating potential as an anti-vectorial agent .
  • Inhibition of Enzymatic Activity
    Research on quinoline derivatives has indicated their ability to inhibit specific enzymes involved in cellular processes. This inhibition can lead to therapeutic effects in treating diseases caused by resistant strains of pathogens .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:

    DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate with DNA, disrupting DNA replication and transcription processes.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the halogen substituents, making it less reactive in certain chemical transformations.

    4-Chloro-2-methylquinoline: Contains only the chlorine substituent, limiting its versatility in cross-coupling reactions.

    3-Iodo-2-methylquinoline: Contains only the iodine substituent, which may affect its reactivity and applications.

Uniqueness: 4-Chloro-3-iodo-2-methylquinoline is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .

Biological Activity

4-Chloro-3-iodo-2-methylquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic applications. They exhibit a range of biological activities such as anticancer, antimicrobial, and antiviral properties. The presence of halogen substituents (like chlorine and iodine) in their structure often enhances their biological efficacy and selectivity against various targets.

Medicinal Chemistry Applications

1. Anticancer Activity

  • Mechanism : The planar structure of quinoline allows it to intercalate with DNA, disrupting replication and transcription processes. This interaction can lead to apoptosis in cancer cells .
  • Research Findings : A study indicated that certain quinoline derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The structural modifications, including halogen substitutions, were crucial for enhancing anticancer activity .

2. Antimicrobial Activity

  • Mechanism : Quinoline derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
  • Research Findings : Compounds similar to this compound have demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogens was found to increase the potency against resistant strains .

3. Antiviral Activity

  • Mechanism : Some studies suggest that quinoline derivatives may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .
  • Research Findings : Preliminary screening has shown that certain derivatives exhibit promising antiviral activity, particularly against RNA viruses .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 Values (µM)References
AnticancerDNA intercalation0.5 - 10
AntimicrobialMembrane disruption1 - 15
AntiviralInhibition of viral replication0.8 - 12

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Halogen Substitution : The introduction of chlorine and iodine enhances lipophilicity and facilitates interactions with biological targets.
  • Methyl Group Positioning : The methyl group at the 2-position plays a role in stabilizing the compound's conformation for better binding to target sites .

Properties

IUPAC Name

4-chloro-3-iodo-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQMBUWHAGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033931-93-9
Record name 4-chloro-3-iodo-2-methylquinoline
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